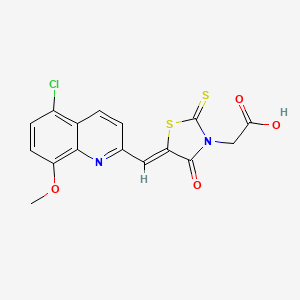

(Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which is a side-chain of the fourth generation of cephem antibiotics , and (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics . These compounds share the thiadiazole moiety and are relevant to the synthesis and application of cephalosporin antibiotics.

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from aminoisoxazoles and proceeding through skeletal rearrangement . For example, the preparation of the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates to give intermediates, which are then converted into the target compound through the reaction with O-methylhydroxylamine . Another synthesis route involves O-methylation of a hydroxyimino precursor with methyl iodide or dimethyl sulfate in the presence of barium oxide and barium hydroxide octahydrate to afford the desired Z-isomer . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by techniques such as X-ray crystallography . This method provides an unambiguous determination of the stereochemical structure, which is crucial for understanding the compound's reactivity and interaction with biological targets. The Z-configuration is particularly important in the activity of cephalosporin antibiotics, and the same might be inferred for the compound due to the presence of a similar Z-isomer configuration.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound . However, the related compounds are known to be chemical modifiers of cephalosporin antibiotics, suggesting that they can react with other molecules to alter the antibiotic's properties . The presence of reactive groups such as the methoxyimino moiety and the thiadiazole ring in the related compounds indicates that the compound may also undergo various chemical reactions, potentially including those relevant to its activity as a pharmaceutical agent.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds are likely to be influenced by their molecular structure, including the presence of heteroatoms and the Z-configuration . These properties are important for the compound's formulation and storage as a pharmaceutical agent.

科学的研究の応用

Antibacterial and Antifungal Applications

Compounds structurally related to (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been explored for their potential in combating various microbial infections. Rana et al. (2008) synthesized thiazolidinone derivatives showing promising antibacterial and antifungal activities against different microorganisms. The antimicrobial efficacy of these compounds underscores their potential in developing new therapeutic agents (Rana, Mistry, & Desai, 2008). Similarly, Krátký, Vinšová, & Stolaříková (2017) evaluated rhodanine-3-acetic acid derivatives, demonstrating significant activity against mycobacteria, including Mycobacterium tuberculosis, and methicillin-resistant Staphylococcus aureus, highlighting the potential of such compounds in treating resistant bacterial strains (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Antiangiogenic Effects

The exploration of thiazolidinone derivatives extends into anticancer research. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds exhibited significant reduction in tumor volume and cell number, alongside inhibiting tumor-induced angiogenesis, indicating a promising avenue for anticancer therapy (Chandrappa et al., 2010).

Photovoltaic and Fluorescence Applications

The structural versatility of compounds related to (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid also finds applications in materials science. Khan et al. (2019) designed triazatruxene-based donor materials incorporating rhodanine-3-acetic acid moiety for organic solar cells, demonstrating enhanced optoelectronic properties suitable for photovoltaic applications (Khan et al., 2019). Moreover, Li Rui-j (2013) synthesized a fluorescent compound with excellent selectivity towards Co2+, indicating potential as a fluorescent chemical sensor (Li Rui-j, 2013).

特性

IUPAC Name |

2-[(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O4S2/c1-23-11-5-4-10(17)9-3-2-8(18-14(9)11)6-12-15(22)19(7-13(20)21)16(24)25-12/h2-6H,7H2,1H3,(H,20,21)/b12-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGYNLUSMPJGRX-SDQBBNPISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)